6-(Chloromethyl)isoquinoline hydrochloride

Description

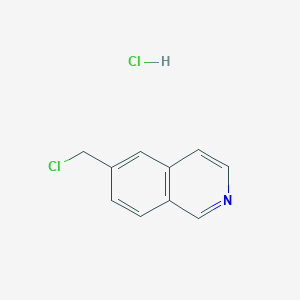

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(chloromethyl)isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMSEJVQIVENNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 6-(Chloromethyl)isoquinoline HCl

High-Fidelity Intermediate for Kinase Inhibitor & Fragment-Based Drug Design

Executive Summary

6-(Chloromethyl)isoquinoline Hydrochloride (CAS: 1345021-19-3 for the HCl salt variant) is a critical electrophilic building block in modern medicinal chemistry. Unlike its more common 5-isomer (used in Fasudil) or the quinoline analogs, the 6-substituted isoquinoline scaffold offers a unique vector for extending pharmacophores into solvent-exposed regions of ATP-binding pockets.

This guide provides a rigorous technical analysis of its structure, synthesis, and application, designed for discovery chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Structural & Electronic Profile

1.1 Molecular Architecture

The compound consists of a bicyclic isoquinoline heteroaromatic core functionalized with a reactive chloromethyl group at the C-6 position.

-

Systematic Name: 6-(Chloromethyl)isoquinoline hydrochloride[1][2][3]

-

Molecular Formula: C₁₀H₈ClN · HCl

-

Molecular Weight: 177.63 (Free Base) / 214.09 (HCl Salt)

Electronic Duality: The molecule exhibits a "push-pull" electronic conflict that dictates its handling and reactivity:

-

The Isoquinoline Nitrogen (N-2): A basic center (pKa ~5.4 for the conjugate acid). In its free base form, this nitrogen can act as a nucleophile, leading to intermolecular self-alkylation (polymerization) by attacking the chloromethyl group of another molecule.

-

The Benzylic Chloride (C-6): Highly electrophilic due to the electron-deficient nature of the heteroaromatic ring, which pulls electron density away from the benzylic carbon, lowering the activation energy for

displacement.

The Role of the HCl Salt: The hydrochloride salt form is mandatory for storage. Protonating the N-2 nitrogen deactivates its nucleophilicity, preventing self-polymerization and ensuring the material remains a free-flowing solid rather than degrading into a tar.

1.2 Physical Properties (Bench Reference)

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow hygroscopic solid | Darkens upon moisture exposure (hydrolysis). |

| Solubility | DMSO, Methanol, Water (with decomposition) | Avoid protic solvents for long-term storage. |

| Melting Point | >200°C (decomposition) | Characteristic of high-lattice-energy HCl salts. |

| Stability | Moisture Sensitive | Hydrolyzes to 6-(hydroxymethyl)isoquinoline. |

Part 2: Synthesis & Manufacturing Strategies

Diagram 1: Synthetic Pathways

Caption: Comparison of synthetic routes. Route B (bottom) is preferred for high-purity medicinal chemistry applications to avoid ring-halogenated impurities.

Detailed Protocol: Route B (Recommended)

This method ensures the chloromethyl group is installed exclusively at the C-6 position.

-

Reduction:

-

Suspend isoquinoline-6-carboxylic acid in anhydrous THF.

-

Add Borane-THF complex (

) dropwise at 0°C. -

Reflux for 4 hours to ensure complete reduction to 6-(hydroxymethyl)isoquinoline.

-

Note: Avoid

if possible, as the workup can be messy with aluminum salts trapping the basic product.

-

-

Chlorination:

-

Dissolve the alcohol intermediate in Dichloromethane (DCM).

-

Add Thionyl Chloride (

) dropwise at 0°C. Crucial: Add a catalytic amount of DMF to form the Vilsmeier-Haack active species, accelerating the reaction. -

Stir at room temperature for 2–4 hours.

-

Evaporate solvent and excess

in vacuo.

-

-

Salt Formation:

-

The residue is often the HCl salt directly. Triturate with anhydrous diethyl ether to remove non-polar impurities.

-

Filter under nitrogen to obtain the product as a hygroscopic solid.

-

Part 3: Reactivity & Drug Discovery Applications

The 6-chloromethyl motif serves as a "warhead" for attaching the isoquinoline scaffold to other pharmacophores.

3.1 Nucleophilic Substitution (

)

The chlorine atom is a good leaving group, activated by the aromatic ring. It reacts readily with:

-

Amines: To form secondary/tertiary amines (common in kinase inhibitors).

-

Thiols: To form thioethers.

-

Alkoxides: To form ethers.

Experimental Tip: When reacting with amines, use a non-nucleophilic base (like DIPEA) to scavenge the HCl liberated, but ensure the base isn't strong enough to deprotonate the isoquinoline ring protons (which are relatively acidic).

3.2 Application in Kinase Inhibitor Design

Isoquinolines bind to the hinge region of kinases (e.g., ROCK, PKA, Akt). The C-6 position typically points towards the solvent-front or the ribose-binding pocket , making it an ideal vector for solubilizing groups.

Workflow:

-

Linker: React with a diamine (e.g., piperazine).

-

Tail: Couple the free amine to a diversity set of acids/sulfonyl chlorides.

Diagram 2: Reactivity & Application Map

Caption: Reactivity profile. The primary utility is S_N2 coupling with amines to generate kinase inhibitor libraries. Moisture sensitivity is the primary stability risk.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B): Benzylic chlorides are potent alkylating agents. They can irreversibly alkylate DNA and proteins.

-

Serious Eye Damage (Category 1): Lachrymator.[5]

-

Respiratory Sensitization: Inhalation of dust can cause severe respiratory distress.

Protocol for Safe Handling:

-

Containment: Always weigh and manipulate this compound inside a certified fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or 10% NaOH to hydrolyze the active chloride to the safer alcohol form before disposal.

-

Storage: Store at -20°C under Argon. The HCl salt is hygroscopic; moisture ingress will turn the solid into a sticky gum and release HCl gas.

References

-

Sigma-Aldrich (Merck). 6-(Chloromethyl)quinoline hydrochloride Product Specification. (Note: Quinoline analog used as proxy for physical handling data where specific isoquinoline data is proprietary).

-

BenchChem. Isoquinoline-6-carboxylic acid: Synthesis and Applications. Retrieved from BenchChem Application Notes.

-

National Institutes of Health (NIH) - PubChem. Isoquinoline Derivatives and Biological Activity. PubChem CID: 12874870 (Analogous structure data).

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Isoquinoline-Based Rho-Kinase Inhibitors. (Contextual reference for scaffold utility).

-

GuideChem. CAS 1345021-19-3 Entry: 6-(Chloromethyl)isoquinoline hydrochloride.

Sources

- 1. 859661-81-7_CAS号:859661-81-7_2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl benzoate - 化源网 [chemsrc.com]

- 2. 1,3,3-trimethylcyclobutane-1-carbaldehyde, 90% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. china.guidechem.com [china.guidechem.com]

- 4. 2228404-46-2_CAS号:2228404-46-2_3-(2-Methoxy-6-methylpyridin-4-yl)azetidin-3-ol - 化源网 [m.chemsrc.com]

- 5. tcichemicals.com [tcichemicals.com]

Technical Guide: 6-Chloromethylisoquinoline vs. 3-Chloromethylisoquinoline

This guide provides an in-depth technical analysis comparing 6-Chloromethylisoquinoline (6-CMIQ) and 3-Chloromethylisoquinoline (3-CMIQ) . It is designed for medicinal chemists and process engineers, focusing on the distinct electronic environments, synthetic pathways, and reactivity profiles dictated by the position of the chloromethyl moiety relative to the isoquinoline nitrogen.

Executive Summary

The isoquinoline scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids and synthetic therapeutics (e.g., Fasudil, Ripasudil). The introduction of a reactive chloromethyl group (-CH2Cl) converts this stable heterocycle into a potent electrophile, enabling the attachment of amines, thiols, and carbon nucleophiles.

The critical difference between the 6-isomer and the 3-isomer lies in their electronic connectivity to the heterocyclic nitrogen.

-

3-CMIQ places the reactive center on the pyridine ring (

-position to Nitrogen), resulting in higher electrophilicity due to strong inductive effects. -

6-CMIQ places the reactive center on the benzenoid ring (distal to Nitrogen), behaving more like a substituted naphthalene with distinct lipophilicity and metabolic stability profiles.

Structural & Electronic Analysis

The reactivity of the chloromethyl group is governed by the stability of the transition state during nucleophilic substitution (

Electronic Environment

-

Position 3 (Pyridine-like): The C3 carbon is part of the electron-deficient pyridine ring. The adjacent nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), making the C3-methyl protons more acidic and the methylene carbon significantly more electropositive.

-

Position 6 (Benzene-like): The C6 carbon is on the carbocyclic ring. While the isoquinoline system is overall electron-deficient, the C6 position is electronically distinct from the nitrogen. It behaves similarly to a meta-substituted benzyl chloride, with reactivity influenced more by resonance delocalization into the aromatic system than by direct inductive withdrawal.

Visualization of Electronic Influence

The following diagram illustrates the connectivity and electronic vectors influencing the reactivity of the chloromethyl groups.

Caption: Figure 1.[1] Electronic influence of the heterocyclic nitrogen on positions 3 and 6. Note the direct inductive path to C3 versus the distal relationship to C6.

Comparative Reactivity Profile

The choice between 3-CMIQ and 6-CMIQ is often dictated by the desired reaction kinetics and the final drug's ADME properties.

| Feature | 3-Chloromethylisoquinoline | 6-Chloromethylisoquinoline |

| CAS Number | 76884-33-8 (HCl salt) | 1378770-98-9 (Base) |

| Electronic Nature | Electron-deficient (Pyridine ring) | Electron-neutral/rich (Benzene ring) |

| High. The electron-poor ring stabilizes the approaching nucleophile's negative charge. | Moderate. Comparable to benzyl chloride or 2-(chloromethyl)naphthalene. | |

| Stability | Prone to hydrolysis and self-quaternization (polymerization) if free base is stored. | More stable as a free base; less prone to rapid hydrolysis. |

| Primary Application | Neurological targets; NMDA receptor modulators. | Kinase inhibitors (ROCK/PKA); Fasudil analogs.[2] |

| Solubility | Higher water solubility (polar ring). | Higher lipophilicity (LogP ~2.4). |

Causality in Experimental Design

-

Why use 3-CMIQ? If your target requires a "hard" electrophile to react with a weak nucleophile (e.g., a sterically hindered amine), 3-CMIQ is preferred due to the activation provided by the ring nitrogen.

-

Why use 6-CMIQ? If your drug candidate requires a lipophilic tail to penetrate the blood-brain barrier (BBB) or fit into a hydrophobic kinase pocket (like the ATP-binding site of ROCK), the 6-position provides a steric vector that extends away from the polar H-bond accepting nitrogen.

Synthetic Pathways[3][4][5][6]

Synthesis of both isomers typically proceeds via Radical Halogenation of the corresponding methyl-isoquinoline precursor. This method is preferred over chloromethylation (Blanc reaction) due to the deactivated nature of the isoquinoline ring towards Friedel-Crafts conditions.

Synthesis of 6-Chloromethylisoquinoline (6-CMIQ)

Precursor: 6-Methylisoquinoline (CAS: 42398-73-2).[3]

Protocol (Self-Validating):

-

Reagents: 6-Methylisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl

or Benzotrifluoride (Solvent). -

Reaction: Reflux under inert atmosphere (

) for 4-6 hours. Monitor by TLC (formation of monobromo species). -

Conversion to Chloride: The resulting 6-bromomethyl intermediate is often used directly. To obtain the chloro derivative, treat the bromide with LiCl (3.0 eq) in DMF at room temperature for 12 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis of 3-Chloromethylisoquinoline (3-CMIQ)

Precursor: 3-Methylisoquinoline (CAS: 1125-80-0).

Protocol (Self-Validating):

-

Reagents: 3-Methylisoquinoline (1.0 eq), Trichloroisocyanuric acid (TCCA) or NCS (1.1 eq). Note: NBS can be used, but chlorination agents are often preferred for C3 to avoid over-halogenation due to higher reactivity.

-

Alternative Route (Scale-up):

-

Step 1: Oxidation of 3-methylisoquinoline to isoquinoline-3-carboxylic acid (SeO

oxidation). -

Step 2: Reduction to isoquinoline-3-methanol (using LiAlH

or BH -

Step 3: Chlorination using Thionyl Chloride (SOCl

) in DCM.

-

-

Validation:

H NMR is critical here. Look for the disappearance of the methyl singlet (

Caption: Figure 2. Distinct synthetic strategies.[4][5][6] Radical halogenation is standard for C6, while oxidation-reduction-chlorination is often preferred for C3 to ensure high purity.

Applications in Drug Development[1][9][10]

Kinase Inhibitors (ROCK/PKA)

The 6-substituted isoquinolines are critical in the development of Rho-kinase (ROCK) inhibitors .

-

Mechanism: The isoquinoline nitrogen binds to the hinge region of the kinase ATP-binding site. Substituents at the 6-position extend into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., homopiperazines) without disrupting the critical H-bond interaction.

-

Example: While Fasudil utilizes a 5-sulfonyl linkage, next-generation inhibitors (e.g., H-1152 analogs) explore 6-methyl and 6-chloromethyl derivatives to tune selectivity between ROCK1 and ROCK2.

Neurological Agents

3-CMIQ derivatives are frequently cited in patents regarding NMDA receptor antagonists and dopaminergic modulators. The C3 position places substituents in a vector that mimics the spatial arrangement of endogenous neurotransmitters when the isoquinoline core acts as a bioisostere for catecholamines.

Safety & Handling

Both compounds are potent alkylating agents and must be handled with extreme caution.

-

Hazards: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335). Potential carcinogen due to alkylating capability.

-

Storage:

-

3-CMIQ: Store as the Hydrochloride salt (HCl) at 2-8°C under Argon. The free base is unstable and degrades.

-

6-CMIQ: Store at 2-8°C. More stable than the 3-isomer but still sensitive to moisture.

-

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

References

-

PubChem Compound Summary: 3-(Chloromethyl)isoquinoline.

-

[Link]

-

-

Synthesis of Isoquinolines via Radical Bromination.Journal of the Chemical Society, Part I & II (Clemo & Turnbull).

-

[Link]

-

-

Ripasudil (K-115) and ROCK Inhibitor Chemistry.

-

Reactivity of Benzylic Halides in Nucleophilic Substitution.Chemistry LibreTexts.

- 6-(Chloromethyl)isoquinoline CAS Database.Chemical Book / BLD Pharm Listings.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methylisoquinoline | C10H9N | CID 640959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. 6-(Chloromethyl)quinoline hydrochloride | 2764-59-2 [sigmaaldrich.com]

- 7. Ripasudil - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Molecular weight and formula of 6-(Chloromethyl)isoquinoline hydrochloride

Technical Whitepaper: 6-(Chloromethyl)isoquinoline Hydrochloride – Physicochemical Profile and Synthetic Utility

Executive Summary 6-(Chloromethyl)isoquinoline hydrochloride (CAS 1393579-07-1) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. Serving as a critical electrophilic intermediate, it enables the introduction of the isoquinoline pharmacophore into complex small molecules via nucleophilic substitution. This guide provides a definitive technical analysis of its molecular properties, stoichiometric data, and handling protocols, designed to ensure reproducibility in high-stakes research environments.

Part 1: Identity & Physicochemical Properties[1]

The accurate characterization of 6-(Chloromethyl)isoquinoline hydrochloride is foundational for stoichiometric precision in synthesis. Researchers must distinguish between the free base and the hydrochloride salt to avoid yield-limiting calculation errors.

Nomenclature and Registration

-

IUPAC Name: 6-(Chloromethyl)isoquinoline hydrochloride[1][2]

-

Common Synonyms: 6-Chloromethylisoquinoline HCl; 6-(Chloromethyl)isoquinoline monohydrochloride.

Molecular Formula & Weight Analysis

The compound consists of a bicyclic aromatic isoquinoline core substituted at the 6-position with a chloromethyl group, stabilized as a hydrochloride salt.

| Component | Formula | Molecular Weight ( g/mol ) | Role in Stoichiometry |

| Free Base | 177.63 | The active electrophile participating in | |

| HCl Counterion | 36.46 | Provides stability and crystallinity; does not participate in alkylation. | |

| Target Salt | 214.09 | Use this value for weighing and molarity calculations.[3] |

Note: The molecular weight of 214.09 g/mol assumes a 1:1 stoichiometry of Base:Acid. Always verify the Certificate of Analysis (CoA) for water content or excess HCl, which may shift the effective formula weight.

Structural Analysis (SMILES & InChI)

-

SMILES (Salt): ClCC1=CC2=C(C=CN=C2)C=C1.Cl

-

InChI Key: SFSJEEURWPMFDR-UHFFFAOYSA-N (Free base analog)

Part 2: Synthetic Utility & Mechanism[5][6]

This compound acts as a "masked" benzyl cation equivalent. Its utility stems from the high reactivity of the benzylic carbon-chlorine bond, activated by the aromatic isoquinoline system.

Reactivity Profile

-

Electrophilic Center: The methylene carbon attached to the chlorine is highly susceptible to nucleophilic attack (

). -

Protonation State: The isoquinoline nitrogen (pKa

5.4) is protonated in the salt form. To react with nucleophiles, the salt often requires in situ neutralization using a non-nucleophilic base (e.g., DIPEA, TEA) to liberate the free base and prevent scavenging of the nucleophile by the HCl counterion.

Mechanism of Action: Alkylation

The primary application is the Isoquinolinylation of amines, thiols, or phenoxides.

Figure 1: Reactivity Map & Transformation Logic

Caption: Transformation from stable HCl salt to reactive electrophile requires controlled neutralization to drive the

Part 3: Experimental Handling & Stability Protocol

The chloromethyl moiety is inherently unstable toward hydrolysis. Rigorous adherence to the following protocol is required to maintain reagent integrity.

Stability Risks

-

Hydrolysis: Exposure to atmospheric moisture converts the chloromethyl group to a hydroxymethyl group (alcohol), releasing HCl gas. This reaction is irreversible and deactivates the reagent.

-

Reaction:

-

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Water absorption accelerates hydrolysis.

Storage & Handling Standard Operating Procedure (SOP)

-

Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood or glovebox.

-

Solvent Choice:

-

Preferred: Anhydrous DMF, DMSO, or Acetonitrile.

-

Avoid: Protic solvents (Methanol, Water) unless the reaction is extremely fast.

-

Part 4: Quality Control & Characterization

Verify the identity of the material before committing it to high-value synthesis steps.

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

Look for the singlet corresponding to the

protons around -

Aromatic protons will appear in the

7.5 - 9.5 ppm region. -

QC Check: If a peak appears near

4.6 ppm (hydroxymethyl), the sample has hydrolyzed.

-

-

Mass Spectrometry (LC-MS):

-

Target Ion:

(corresponding to the free base cation). -

Isotope Pattern: A distinct Chlorine isotope pattern (

) should be visible.

-

Figure 2: Synthesis Workflow & QC Checkpoints

Caption: Operational workflow emphasizing the critical NMR checkpoint to detect hydrolysis prior to synthesis.

References

-

ChemBeez . (n.d.). 6-(Chloromethyl)isoquinoline hydrochloride Product Entry. Retrieved March 5, 2026, from [Link]

-

PubChem . (n.d.). Isoquinoline (Parent Compound Physical Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Navigating the Hazards of Chloromethyl Isoquinoline Derivatives: A Technical Safety & Handling Guide

Part 1: The Chemical Profile & Core Hazards

Introduction

Chloromethyl isoquinoline derivatives are critical electrophilic intermediates used in the synthesis of antiviral agents, antitumor drugs, and complex alkaloids. Unlike standard isoquinolines, the presence of a chloromethyl group (-CH₂Cl) attached to the aromatic ring imparts "benzylic" halide reactivity.

The Safety Paradox: While often classified merely as "Corrosive" or "Irritant" in generic vendor SDSs, these compounds possess significant alkylating potential . They act as direct-acting mutagens capable of forming DNA adducts, necessitating containment protocols far exceeding standard laboratory practice.

Structure-Activity Relationship (SAR) & Toxicity

The toxicity of these derivatives is driven by the electrophilicity of the methylene carbon.

-

Mechanism: The nitrogen-containing aromatic ring acts as an electron-withdrawing group (via induction and resonance), destabilizing the C-Cl bond and making the methylene carbon highly susceptible to nucleophilic attack by biological macromolecules (DNA bases, proteins).

-

Hydrolysis Risk: In the presence of moisture, these compounds hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding hydroxymethyl isoquinoline. This creates a dual hazard: chemical burns from HCl and pressure buildup in sealed vessels.[1]

Mechanism of Action Diagram

The following diagram illustrates the alkylation pathway and the hydrolysis risk.

Figure 1: Reaction pathways showing biological alkylation (Red) and moisture-induced hydrolysis (Yellow).

Part 2: Comprehensive Hazard Identification

GHS Classification & Representative Data

Note: Specific data can vary by isomer. The table below represents the conservative safety profile for the class.

| Hazard Category | GHS Class | H-Statement | Critical Note |

| Skin Corrosion | Cat 1B / 2 | H314 / H315 | Potent lachrymator; burns may be delayed. |

| Eye Damage | Cat 1 | H318 | Irreversible corneal damage possible. |

| Acute Toxicity | Cat 3 / 4 | H301 / H302 | Toxic if swallowed.[2] |

| Germ Cell Mutagenicity | Cat 2 (Suspected) | H341 | Due to alkylating mechanism (Ames positive potential). |

| STOT - SE | Cat 3 | H335 | Respiratory tract irritation (HCl evolution). |

Physical Properties of Concern

-

State: Typically off-white to yellow hygroscopic solids (HCl salts) or viscous oils (free bases).

-

Solubility: Soluble in DCM, Chloroform, DMSO. Reacts with water/alcohols.[3][4]

-

Stability: Degrades rapidly in moist air. Iron sensitivity: Like benzyl chloride, these compounds can undergo violent polymerization or decomposition if catalyzed by trace iron (rust) [1].

Part 3: Advanced Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or Vented Balance Enclosure .

-

Glove Box: Recommended for handling large quantities (>5g) or free-base oils to prevent hydrolysis and inhalation.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P100 is insufficient for vapors. Use a full-face respirator with ABEK-P3 cartridges if outside a hood.

-

Dermal:

-

Standard: Double-gloving (Nitrile over Nitrile).

-

High Exposure: Silver Shield® or Laminate gloves (barrier against alkyl halides) under outer nitrile gloves.

-

Rationale: Chloromethyl derivatives can permeate standard nitrile in <15 minutes [2].

-

Storage Requirements[5][6]

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[5]

-

Container: Glass or Teflon-lined. Avoid metal containers (risk of iron-catalyzed decomposition).

-

Secondary Containment: Store in a desiccator within a secondary bin to trap potential HCl leaks.

Part 4: Emergency Response & Deactivation

The "Bunte Salt" Deactivation Protocol

Water alone is an ineffective neutralizer because it generates HCl and leaves an organic residue. The Thiosulfate Method is the gold standard for deactivating benzylic halides, converting them into water-soluble, non-toxic Bunte salts (S-alkyl thiosulfates) [3].

Deactivation Solution Recipe:

-

Solvent: 80% Water / 20% Ethanol (to aid solubility of the organic residue).

-

Reagent: Sodium Thiosulfate (

), 10% w/v. -

Buffer: Sodium Carbonate (

), 1% w/v (to neutralize HCl byproducts).

Spill Response Workflow

Do not wipe with paper towels immediately. Paper towels increase surface area for evaporation of lachrymatory vapors.

Figure 2: Step-by-step spill response emphasizing chemical neutralization before mechanical removal.

Part 5: Synthesis & Waste Disposal

Synthesis Safety (Chloromethylation)

When synthesizing these derivatives (e.g., via Blanc chloromethylation or thionyl chloride treatment of hydroxymethyl precursors):

-

Quenching: Never quench reaction mixtures directly into water if the product is still present. The exotherm can volatilize the alkylating agent.

-

Scrubbers: Reactions must be connected to a caustic scrubber (NaOH trap) to capture HCl and

off-gassing.

Waste Disposal

-

Segregation: Do not mix with general organic solvents immediately.

-

Pre-treatment: Treat waste streams with the Thiosulfate Deactivation Solution (Section 4.1) and stir overnight.

-

Verification: Check pH (should be >8) and absence of lachrymatory odor before combining with "Halogenated Organic Waste."

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl Chloride (Analogous Reactivity). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Alkylating Agents." National Academies Press (US).[6] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 1-(Chloromethyl)isoquinoline. (General Search). Retrieved from [Link]

Sources

- 1. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to Isoquinoline-6-Methyl Chloride Hydrochloride: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] This guide focuses on a specific, functionalized derivative, Isoquinoline-6-methyl chloride hydrochloride. This compound serves as a critical building block in organic synthesis, particularly in the development of novel therapeutic agents. Its value lies in the reactive chloromethyl group, which allows for diverse chemical modifications and the construction of more complex molecular architectures.[4][5] This document provides a detailed overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a special emphasis on its role in medicinal chemistry. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for reproducibility in research. Isoquinoline-6-methyl chloride hydrochloride is known by several names, which can sometimes lead to confusion. The following table provides a clear summary of its synonyms and key identifiers.

| Identifier Type | Value |

| Systematic Name | 6-(Chloromethyl)isoquinoline hydrochloride |

| CAS Number | 1091632-63-9 |

| Molecular Formula | C₁₀H₈ClN · HCl (or C₁₀H₉Cl₂N) |

| Molecular Weight | 214.09 g/mol [6] |

| Common Synonyms | 6-(Chloromethyl)isoquinoline HCl |

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in drug discovery.[7] Its derivatives exhibit a wide array of pharmacological effects, including:

-

Anticancer properties[2]

-

Antimicrobial, antifungal, and antiviral activities[2]

-

Analgesic and anti-inflammatory uses[1]

-

Antihypertensive and anesthetic applications[8]

Compounds based on the isoquinoline scaffold can exert their effects through diverse mechanisms, such as inhibiting microtubule polymerization, targeting signaling pathways like PI3K/Akt/mTOR, and acting as topoisomerase inhibitors.[2] The versatility of the isoquinoline core makes it an attractive starting point for the design and synthesis of new drugs.[3][8]

Physicochemical Properties of Isoquinoline-6-Methyl Chloride Hydrochloride

Understanding the physical and chemical properties of a compound is essential for its effective use in synthesis and for predicting its behavior in different environments.

| Property | Value/Description |

| Appearance | Typically a powder or crystals[6] |

| Purity | Often supplied at ≥95% purity[6] |

| Storage Conditions | Store under an inert atmosphere at room temperature[6] |

| Reactivity | The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution. The hydrochloride salt form enhances stability and solubility in certain solvents. |

Synthesis and Reactivity

General Synthetic Strategies for Isoquinolines

The synthesis of the isoquinoline core can be achieved through several classic organic reactions, including:

-

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine.[7][9]

-

Pictet-Spengler Reaction: This method also utilizes a β-phenylethylamine, which reacts with an aldehyde or ketone followed by cyclization.[9][10]

-

Pomeranz–Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal.

Modern synthetic methods have expanded the toolkit for creating substituted isoquinolines, often employing transition-metal catalysis to build the heterocyclic system.[11]

Synthesis of Isoquinoline-6-Methyl Chloride Hydrochloride

The specific synthesis of Isoquinoline-6-methyl chloride hydrochloride typically involves the introduction of a chloromethyl group onto the pre-formed isoquinoline scaffold. A common method for this is chloromethylation . This electrophilic aromatic substitution reaction introduces the -CH₂Cl group. For instance, a related process involves reacting a dimethoxybenzene with paraformaldehyde and hydrochloric acid to yield a chloromethylated product.[12]

Caption: Conceptual workflow for the synthesis of the target compound.

Key Reactivity: The Chloromethyl Group

The primary site of reactivity in Isoquinoline-6-methyl chloride hydrochloride is the chloromethyl group. This functional group makes the compound a potent alkylating agent .[5] It readily participates in nucleophilic substitution reactions (Sₙ2), where the chloride ion acts as a good leaving group.

Caption: General Sₙ2 reaction mechanism involving the chloromethyl group.

This reactivity allows for the attachment of various functional groups and molecular fragments, making it an invaluable intermediate for building a library of isoquinoline derivatives for screening in drug discovery programs.[4][5]

Applications in Research and Drug Development

As a versatile chemical intermediate, Isoquinoline-6-methyl chloride hydrochloride is primarily used in the synthesis of more complex molecules with potential therapeutic applications.[5] Its utility spans several areas:

-

Scaffold for Bioactive Compounds: It serves as a starting point for creating compounds that may target neurological disorders or act as anticancer agents.[5][13][14]

-

Organic Synthesis: The compound is a building block for constructing elaborate molecular architectures, including polycyclic heteroaromatic systems.[4]

-

Material Science: Isoquinoline derivatives, in general, have applications in the development of materials like organic light-emitting diodes (OLEDs) and sensors.[1][14]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using Isoquinoline-6-methyl chloride hydrochloride. Note: This is a template and must be adapted based on the specific nucleophile, solvent, and scale of the reaction.

Objective: To synthesize a 6-substituted methylisoquinoline derivative.

Materials:

-

Isoquinoline-6-methyl chloride hydrochloride

-

Nucleophile (e.g., sodium methoxide, aniline, potassium cyanide)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Dissolution: Dissolve Isoquinoline-6-methyl chloride hydrochloride in the chosen anhydrous solvent. A mild base (e.g., triethylamine) may be needed to free the isoquinoline base from its hydrochloride salt.

-

Addition of Nucleophile: Add the nucleophile to the reaction mixture. The addition may need to be done portion-wise or as a solution, and cooling might be necessary for highly exothermic reactions.

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture (e.g., by adding water or a saturated ammonium chloride solution).

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain the final, pure compound.

-

Characterization: Confirm the structure of the synthesized derivative using methods like NMR, Mass Spectrometry, and IR spectroscopy.

Safety, Handling, and Storage

As an alkylating agent and a hydrochloride salt, Isoquinoline-6-methyl chloride hydrochloride requires careful handling.

Hazard Identification:

-

Toxicity: Similar compounds are classified as harmful if swallowed.

-

Corrosivity: As a hydrochloride salt and a reactive halide, it may cause skin irritation or burns and serious eye damage.[15]

-

Irritation: May cause respiratory irritation.[16]

Recommended Safety Precautions: [17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (meeting ASTM D6978 standard for chemotherapy gloves), a lab coat, and safety goggles or a face shield.[18]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, follow established laboratory procedures for hazardous chemical cleanup.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[6]

The handling of potentially hazardous or cytotoxic compounds should always be guided by a comprehensive safety program.[19]

Conclusion

Isoquinoline-6-methyl chloride hydrochloride is a valuable and versatile building block in synthetic organic chemistry. Its utility is defined by the reactive chloromethyl group attached to the biologically significant isoquinoline scaffold. This combination allows researchers and drug development professionals to readily synthesize a wide range of novel compounds for evaluation as potential therapeutic agents and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in scientific innovation.

References

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]

-

Isoquinoline.pptx. SlideShare. [Link]

-

3-(Chloromethyl)isoquinoline hydrochloride. MySkinRecipes. [Link]

-

Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline. PubChem. [Link]

- Process for the manufacture of pure isoquinoline derivatives.

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

-

Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. ResearchGate. [Link]

-

HANDLING OF HAZARDOUS DRUGS. B. Braun Vet Care. [Link]

-

1-chloromethyl-6,7-dimethoxy-3,4-dihydroisoquinoline hydrogen chloride. Chem-Gate. [Link]

-

Safe handling of hazardous drugs. PMC. [Link]

-

6-Chloroquinoline. PubChem. [Link]

-

Isoquinolines. AMERICAN ELEMENTS®. [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. 1-Chloro-3-(chloromethyl)isoquinoline| [benchchem.com]

- 5. 3-(Chloromethyl)isoquinoline hydrochloride [myskinrecipes.com]

- 6. 6-(Chloromethyl)quinoline hydrochloride | 2764-59-2 [sigmaaldrich.com]

- 7. Isoquinoline.pptx [slideshare.net]

- 8. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoquinoline synthesis [organic-chemistry.org]

- 12. US4126615A - Process for the manufacture of pure isoquinoline derivatives - Google Patents [patents.google.com]

- 13. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. echemi.com [echemi.com]

- 16. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uspnf.com [uspnf.com]

- 19. pharmed.datapharma.ch [pharmed.datapharma.ch]

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 6-Substituted Isoquinoline Derivatives

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] This structural motif is prevalent in a vast number of natural alkaloids, such as papaverine and berberine, and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[2][3] The versatility of the isoquinoline core allows for substitutions at various positions, with the 6-position being a particularly strategic site for modification to modulate biological activity. Alterations at this position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby impacting its interaction with biological targets. This guide provides a comprehensive overview of the significant biological activities of 6-substituted isoquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties, complete with detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the disruption of fundamental processes in cancer cells, such as proliferation, survival, and metastasis.[3][4][5] The substitution at the 6-position has been shown to be a critical determinant of cytotoxic potency and selectivity.[6]

Mechanisms of Action

The antiproliferative effects of 6-substituted isoquinolines are diverse and can be attributed to several key mechanisms:

-

Inhibition of Topoisomerases: Certain derivatives can intercalate into DNA and inhibit topoisomerase I or II, enzymes crucial for resolving DNA topological problems during replication and transcription. This leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.[3][4] For example, N-(3-morpholinopropyl)-substituted benzo[7][8]indolo[3,4-c]isoquinolines have been shown to inhibit topoisomerase I.[3]

-

Microtubule Disruption: Similar to vinca alkaloids, some isoquinoline derivatives can interfere with tubulin polymerization dynamics. This disruption of the microtubule network arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4]

-

Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by protein kinases. Specific 6-substituted isoquinolines have been developed as potent inhibitors of kinases like Rho-associated kinase (ROCK), which is implicated in cell migration and proliferation.[9][10][11]

-

Induction of Apoptosis: Regardless of the primary target, the ultimate fate of cancer cells treated with effective isoquinoline derivatives is often apoptosis. This can be initiated through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[3][4]

Signaling Pathway Visualization

Caption: Apoptosis induction by 6-substituted isoquinolines.

Experimental Evaluation: Cytotoxicity Assessment

A primary and crucial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose.[6]

Protocol: MTT Cytotoxicity Assay [6][12]

-

Cell Seeding:

-

Seed human cancer cells (e.g., HeLa, A549, PC3) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 6-substituted isoquinoline derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug like Doxorubicin).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[12] Agitate the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[12]

-

Data Summary: Cytotoxic Activity

| Compound Class | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[7][8]indolo[3,4-c]isoquinoline | N-(3-morpholinopropyl) | Various | 0.039 (mean) | [3] |

| 4-(methoxycarbonyl)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline N-oxide | Amino-benzylated | 53 human tumor cells | 0.91 (mean GI₅₀) | [3] |

| N-hydroxy-2-quinolineacrylamide | Aryloxy (with F or Cl) | Various | Potent HDAC inhibition | [6] |

| 6-chloro-quinoline | 2-(3,4-methylenedioxyphenyl) | HeLa | Significantly potent | [6] |

Antimicrobial Activity: A Scaffold for Combating Pathogens

The isoquinoline core is present in many natural antimicrobial agents, and synthetic derivatives, including those substituted at the 6-position, have shown considerable promise in combating bacterial and fungal infections.[7][13]

Mechanisms of Action

The antimicrobial effects of isoquinoline derivatives are often linked to their ability to:

-

Disrupt Cell Membranes: The lipophilic nature of the isoquinoline ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Inhibit Essential Enzymes: Some derivatives can inhibit key bacterial enzymes involved in replication, such as FtsZ, a protein crucial for bacterial cell division.[7]

-

Interfere with Biofilm Formation: By mechanisms that are still under investigation, certain isoquinolines can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Evaluation: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the in vitro activity of an antimicrobial agent.[14][15][16] It establishes the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[14][15]

Protocol: Broth Microdilution Assay [16]

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.

-

Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-substituted isoquinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The concentration range should be sufficient to span the expected MIC.

-

Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] The results can also be read using a microplate reader.

-

Workflow Visualization

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [7][18] |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [7][18] |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [7][18] |

| Thienotetrahydroisoquinoline (5a, 6) | Bacillus cereus | 7.0 - 9.0 | [19] |

| Thienotetrahydroisoquinoline (7b) | Pseudomonas aeruginosa | 7.0 | [19] |

Neuroprotective Activity: Defending Against Neuronal Damage

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[20] Isoquinoline derivatives have garnered significant attention as potential neuroprotective agents capable of mitigating this neuronal damage.[20][21]

Mechanisms of Action

The neuroprotective effects of 6-substituted isoquinolines are multifaceted and involve:

-

Antioxidant Activity: Many neurodegenerative processes are exacerbated by oxidative stress.[22] Isoquinolines can act as potent antioxidants, scavenging reactive oxygen species (ROS) and upregulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[20]

-

Anti-inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal death. Certain isoquinoline derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting signaling pathways like NF-κB.[20]

-

Modulation of Calcium Homeostasis: Excitotoxicity, caused by excessive glutamate stimulation and subsequent calcium overload, is a major cause of neuronal death in conditions like stroke.[22][23] Some isoquinolines can regulate calcium channels and maintain intracellular calcium homeostasis, thereby protecting neurons.[20]

Experimental Evaluation: In Vitro Neuroprotection Assay

A common in vitro model to screen for neuroprotective activity involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y, and assessing the ability of a test compound to prevent cell death.[24]

Protocol: Oxidative Stress-Induced Neurotoxicity Assay [22]

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates and allow them to differentiate for several days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.

-

-

Pre-treatment:

-

Treat the differentiated cells with various concentrations of the 6-substituted isoquinoline derivative for a specified period (e.g., 2-24 hours).

-

-

Induction of Oxidative Stress:

-

After pre-treatment, expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or the neurotoxin 6-hydroxydopamine (6-OHDA), for a duration sufficient to cause significant cell death in control wells (e.g., 24 hours).[25]

-

-

Assessment of Cell Viability:

-

Measure cell viability using an appropriate method, such as the MTT assay (as described in section 1.3) or by measuring lactate dehydrogenase (LDH) release, which is an indicator of cell membrane damage.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with the isoquinoline derivative to that of cells treated only with the oxidative stress agent. A significant increase in viability indicates a neuroprotective effect.

-

Mechanistic Pathway Visualization

Caption: Key neuroprotective mechanisms of 6-substituted isoquinolines.

Conclusion and Future Directions

The 6-substituted isoquinoline framework represents a highly versatile and privileged scaffold in drug discovery. The evidence clearly demonstrates that strategic modifications at the 6-position can yield potent compounds with significant anticancer, antimicrobial, and neuroprotective activities. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore the vast therapeutic potential of this chemical class.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The use of advanced in silico modeling can guide the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.[9] Furthermore, exploring these compounds in more complex in vivo disease models will be crucial for translating the promising in vitro results into tangible clinical applications. The continued investigation of 6-substituted isoquinolines holds great promise for the development of novel therapeutics to address some of the most pressing challenges in human health.

References

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. Available at: [Link]

-

(PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. Available at: [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

Neuroprotective agents for clinical trials in Parkinson's disease - Neurology. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial study of 6-phenothiazin-10-yl-benzo[de]isoquinoline-1,3-dione derivatives. Available at: [Link]

-

Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes. Available at: [Link]

-

Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

-

Antimicrobial Susceptibility Test Kits - Creative Diagnostics. Available at: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]

-

Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles | ACS Omega. Available at: [Link]

-

Structures of antimicrobial compounds with an isoquinoline moiety. - ResearchGate. Available at: [Link]

-

Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed. Available at: [Link]

-

A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM. Available at: [Link]

-

Natural and synthetic isoquinolines with anticancer activity - ResearchGate. Available at: [Link]

-

A Review on Recent Synthesis and Diverse Biological Activities of Isoquinolone. Available at: [Link]

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. Available at: [Link]

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. Available at: [Link]

-

Special Issue : Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Available at: [Link]

-

Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. Available at: [Link]

-

Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies | ACS Omega. Available at: [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. Available at: [Link]

-

Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed. Available at: [Link]

-

Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration - PubMed. Available at: [Link]

-

Salsolinol—neurotoxic or Neuroprotective? - PMC - NIH. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdb.apec.org [pdb.apec.org]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Alkylation Protocols Using 6-(Chloromethyl)isoquinoline Hydrochloride

Introduction and Strategic Utility

6-(Chloromethyl)isoquinoline hydrochloride (CAS: 1393579-07-1) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug discovery. The isoquinoline scaffold is a recognized "privileged structure" frequently found in kinase inhibitors, most notably Rho-associated protein kinase (ROCK) inhibitors such as Fasudil and Ripasudil[1]. Recent advancements in targeted therapies for glaucoma and CNS autoimmunity have heavily relied on amino-isoquinoline derivatives to improve target selectivity and cellular penetration[2],[3].

By employing 6-(chloromethyl)isoquinoline hydrochloride, synthetic chemists can efficiently append the 6-isoquinolinylmethyl moiety to various pharmacophores (amines, thiols, alcohols) via nucleophilic substitution (SN2) to rapidly expand structure-activity relationship (SAR) libraries.

Mechanistic Insights: The Causality of Reagent Design

As a Senior Application Scientist, it is critical to understand why this reagent is supplied and utilized as a hydrochloride salt rather than a free base, as this dictates the experimental setup.

-

Prevention of Self-Polymerization: The isoquinoline nitrogen is basic (pKa ~5.4). If the molecule were stored as a free base, the nucleophilic nitrogen of one molecule would attack the highly electrophilic benzylic-like chloromethyl group of another. This leads to rapid quaternization and polymerization. The HCl salt protonates the isoquinoline nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability.

-

Activation of the Electrophile: The chloromethyl group at the 6-position is highly activated toward SN2 displacement due to the electron-withdrawing nature of the fused heteroaromatic ring system.

-

Base Equivalency Causality: Because the reagent is an HCl salt, any alkylation protocol must incorporate at least one extra equivalent of base simply to neutralize the salt and liberate the reactive free base in situ. Failure to account for this will stall the reaction by protonating the attacking nucleophile.

Reaction Workflow & Pathway

General workflow for SN2 alkylation using 6-(chloromethyl)isoquinoline hydrochloride.

Quantitative Data: Optimization of N-Alkylation

Selecting the right solvent and base is critical for maximizing yield and minimizing side reactions (such as elimination or hydrolysis). The table below summarizes representative optimization data for the N-alkylation of a standard secondary amine.

| Solvent | Base (Equivalents) | Temperature | Time | Isolated Yield (%) | Mechanistic Observation |

| THF | TEA (3.0 eq) | 65°C (Reflux) | 16 h | 45% | Sluggish SN2 due to poor cation solvation. |

| MeCN | K₂CO₃ (3.0 eq) | 60°C | 12 h | 72% | Good balance of solubility and reactivity. |

| DMF | K₂CO₃ (3.0 eq) | 80°C | 8 h | 89% | Optimal. Polar aprotic solvent leaves nucleophile naked. |

| DMF | Cs₂CO₃ (3.0 eq) | 80°C | 6 h | 91% | Faster kinetics due to the "Cesium Effect" (higher solubility). |

Experimental Protocols

Protocol A: N-Alkylation of Primary/Secondary Amines

Objective: To synthesize an isoquinoline-appended amine via SN2 displacement.

Materials:

-

Primary or secondary amine substrate (1.0 eq)

-

6-(Chloromethyl)isoquinoline hydrochloride (1.1 to 1.2 eq)

-

Potassium carbonate (K₂CO₃, anhydrous) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add the amine substrate (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of substrate).

-

Base Activation: Add anhydrous K₂CO₃ (3.0 eq) to the solution. Causality Note: 1.0 eq of base is consumed immediately to neutralize the hydrochloride salt of the alkylating agent, 1.0 eq neutralizes the HCl generated during the SN2 reaction, and the excess drives the equilibrium forward.

-

Electrophile Addition: Add 6-(chloromethyl)isoquinoline hydrochloride (1.1 eq) portion-wise to the stirring suspension at room temperature.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Stir for 8–12 hours.

-

Monitoring: Monitor reaction progress via TLC or LC-MS. The consumption of the amine substrate indicates completion.

-

Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM/MeOH or Hexanes/EtOAc) to afford the pure N-alkylated isoquinoline derivative.

Protocol B: S-Alkylation of Thiols

Objective: To synthesize a thioether linkage utilizing the isoquinoline scaffold.

Materials:

-

Thiol substrate (1.0 eq)

-

6-(Chloromethyl)isoquinoline hydrochloride (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve the thiol (1.0 eq) in anhydrous DCM (10 mL/mmol) under nitrogen at 0°C (ice bath).

-

Deprotonation: Add DIPEA (2.5 eq) dropwise. Causality Note: Thiols are highly nucleophilic and possess a lower pKa than amines. A milder organic base like DIPEA in a less polar solvent (DCM) is sufficient and prevents unwanted disulfide bond formation.

-

Alkylation: Slowly add 6-(chloromethyl)isoquinoline hydrochloride (1.05 eq).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Workup: Dilute with additional DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄, filter, and evaporate.

-

Purification: Purify via flash chromatography to isolate the thioether.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, implement the following self-validating checks:

-

Moisture Control: The chloromethyl group is highly susceptible to hydrolysis, which forms 6-(hydroxymethyl)isoquinoline. If LC-MS shows a major byproduct mass corresponding to [M+H]⁺ = 160 m/z, your solvent is wet. Always use freshly opened anhydrous solvents.

-

TLC Visualization: Isoquinoline derivatives are highly UV-active. Use a 254 nm UV lamp to track the movement of the 6-(chloromethyl)isoquinoline (which typically has a high Rf in non-polar systems) to the product spot.

-

Handling the Salt: Do not attempt to pre-neutralize and isolate the free base of 6-(chloromethyl)isoquinoline before the reaction. It will rapidly degrade. Always generate the free base in situ in the presence of the nucleophile.

References

-

Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil, its active metabolite hydroxyfasudil, dimethylfasudil and ripasudil. Source: ResearchGate URL: [Link]

-

Title: New ROCK Inhibitor Shows Potential in Glaucoma. Source: Review of Optometry URL: [Link]

-

Title: FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Source: Portland Press URL: [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 6-(Chloromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its inherent fluorescence and versatile chemical reactivity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 6-(chloromethyl)isoquinoline as a key building block. The chloromethyl group at the 6-position serves as a reactive handle for introducing a variety of functionalities, enabling the rational design of probes for specific analytes and biological applications. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and discuss the characterization and application of these fluorescent probes, with a focus on generating self-validating and reproducible experimental systems.

Introduction: The Versatility of the Isoquinoline Scaffold

Isoquinoline and its derivatives have garnered significant attention due to their wide-ranging biological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Beyond their therapeutic potential, the rigid, planar structure of the isoquinoline ring system imparts favorable photophysical properties, making it an excellent fluorophore for the development of chemical sensors.[3][4][5] The strategic placement of a chloromethyl group at the 6-position provides a convenient and efficient route for chemical modification, allowing for the covalent attachment of recognition moieties that can modulate the fluorescence output in response to specific analytes.

The core principle behind the design of fluorescent probes based on 6-(chloromethyl)isoquinoline lies in the ability to conjugate it with various nucleophiles (e.g., phenols, amines, thiols). This reaction, typically a nucleophilic substitution, allows for the creation of a diverse library of probes with tailored specificities. The signaling mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), which are triggered by the interaction of the recognition moiety with the target analyte.[6]

Core Synthetic Strategies: Leveraging the Reactivity of 6-(Chloromethyl)isoquinoline

The primary reaction pathway for derivatizing 6-(chloromethyl)isoquinoline is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reaction is generally facile and can be achieved under relatively mild conditions. The choice of nucleophile is critical as it will ultimately define the probe's selectivity.

Synthesis via Ether Linkage: Reaction with Phenolic Compounds

The reaction of 6-(chloromethyl)isoquinoline with phenolic compounds is a straightforward method to introduce a recognition unit. This is typically carried out in the presence of a weak base, such as potassium carbonate or triethylamine, to deprotonate the phenol and enhance its nucleophilicity.

Workflow for Synthesis via Ether Linkage:

Caption: General workflow for the synthesis of isoquinoline-based fluorescent probes via ether linkage.

Protocol 2.1: Synthesis of a Phenolic Ether-Linked Isoquinoline Probe

-

Reagent Preparation:

-

Dissolve 6-(chloromethyl)isoquinoline (1.0 eq) and the desired phenolic compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

-

Reaction:

-

Stir the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

-

-

Characterization:

-

Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthesis via Amine Linkage: Reaction with Amino Compounds

The reaction with primary or secondary amines provides another versatile route to functionalize 6-(chloromethyl)isoquinoline. This reaction typically proceeds readily at room temperature or with gentle heating.

Protocol 2.2: Synthesis of an Amine-Linked Isoquinoline Probe

-

Reagent Preparation:

-

Dissolve 6-(chloromethyl)isoquinoline (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

-

In a separate flask, dissolve the amine-containing recognition moiety (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

-

-

Reaction:

-

Add the solution of 6-(chloromethyl)isoquinoline dropwise to the amine solution at room temperature with stirring.

-

Continue stirring for 6-12 hours. Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-